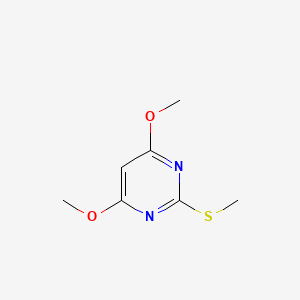

4,6-Dimethoxy-2-methylthiopyrimidine

説明

Molecular Architecture and Bonding Patterns

4,6-Dimethoxy-2-methylthiopyrimidine possesses the molecular formula C₇H₁₀N₂O₂S with a molecular weight of 186.23 grams per mole. The compound features a pyrimidine ring system as its core structural framework, which consists of a six-membered heterocyclic ring containing two nitrogen atoms positioned at the 1 and 3 positions. This pyrimidine core serves as the foundation for the specific substitution pattern that defines the compound's unique properties.

The molecular architecture is characterized by three distinct substituent groups attached to the pyrimidine ring. Two methoxy groups are positioned at the 4 and 6 positions of the ring, while a methylthio group occupies the 2 position. The methoxy substituents contribute electron-donating characteristics through their oxygen atoms, which can participate in mesomeric interactions with the aromatic system. The methylthio group introduces sulfur into the molecular framework, providing a different electronic environment compared to oxygen-containing substituents.

The bonding patterns within the molecule reflect the interplay between the aromatic pyrimidine system and its substituents. The pyrimidine ring maintains its aromatic character through the delocalization of π-electrons across the ring system, with the nitrogen atoms contributing their lone pairs to the aromatic sextet. The methoxy groups are connected to the ring through carbon-oxygen single bonds, allowing for rotational freedom around these bonds while maintaining conjugation between the oxygen lone pairs and the aromatic system.

Bond length analysis reveals that the compound exhibits normal geometric parameters consistent with similar pyrimidine derivatives. The carbon-nitrogen bonds within the ring display typical aromatic character, with bond lengths intermediate between single and double bonds. The carbon-oxygen bonds of the methoxy groups show standard single bond characteristics, while the carbon-sulfur bond in the methylthio group reflects the larger atomic radius of sulfur compared to oxygen.

Crystallographic Analysis and Polymorphism

Crystallographic studies of this compound have revealed important structural details about the solid-state arrangement of the molecules. The compound crystallizes in a specific space group with well-defined unit cell parameters that have been determined through single crystal X-ray diffraction analysis. The crystal structure shows that the molecule adopts an essentially planar conformation with a maximum deviation from planarity of only 0.018 Angstroms.

The molecular packing in the crystal lattice is stabilized by intermolecular hydrogen bonding interactions. Specifically, molecules are linked into chains through carbon-hydrogen to nitrogen hydrogen bonds, creating extended supramolecular structures. These hydrogen bonding networks contribute significantly to the crystal stability and influence the physical properties of the solid material.

The crystallographic data indicates that the chains of molecules are arranged in layers that are parallel to the crystallographic ab plane. This layered arrangement suggests anisotropic properties in the crystal, where different directions within the crystal may exhibit varying mechanical and thermal characteristics. The specific hydrogen bonding pattern observed involves carbon-hydrogen groups acting as hydrogen bond donors to nitrogen atoms acting as acceptors, creating a network that extends throughout the crystal structure.

Crystal structure analysis has identified the compound under the Crystal Structure Database code CCDC Number 744404, with associated research providing detailed geometric parameters and refinement statistics. The availability of high-quality crystallographic data enables precise determination of bond lengths, bond angles, and intermolecular interactions that govern the solid-state behavior of the compound.

Comparative Analysis of Tautomeric Forms

Tautomerism represents a fundamental aspect of the structural chemistry of this compound, particularly involving the methylthio substituent at the 2 position. The compound can potentially exist in different tautomeric forms through proton migration and electronic rearrangement, similar to other thiopyrimidine derivatives. The dominant tautomeric form is the methylthio structure, where the sulfur atom maintains its connection to the methyl group and the pyrimidine ring.

Comparative analysis with related thiopyrimidine compounds reveals that the thione form, where the sulfur forms a double bond with the ring carbon, represents an alternative tautomeric possibility. However, the stability of different tautomeric forms depends on multiple factors including electronic effects, steric interactions, and intermolecular hydrogen bonding capabilities. The methylthio form is generally favored due to the stability provided by the aromatic pyrimidine system and the electron-donating effects of the methoxy substituents.

The tautomeric equilibrium in thiopyrimidine derivatives has been studied extensively, and it has been determined that protonation and methylation preferentially occur at the nitrogen atoms of the pyrimidine ring rather than at the sulfur atom. Nuclear magnetic resonance studies using nitrogen-15 and carbon-13 heteronuclear correlation methods have confirmed that methylation occurs at the N1 nitrogen position in similar thiopyrimidine compounds. This selectivity provides insight into the electronic distribution and reactivity patterns of the compound.

The influence of the methoxy substituents on tautomeric behavior is significant, as these electron-donating groups stabilize the aromatic character of the pyrimidine ring and reduce the likelihood of tautomeric rearrangement. The presence of two methoxy groups at the 4 and 6 positions creates a symmetric electronic environment that favors the maintenance of the original substitution pattern. Density Functional Theory calculations support the thermodynamic preference for the methylthio form over alternative tautomeric structures.

Electronic Structure and Orbital Interactions

The electronic structure of this compound is characterized by the interaction between the aromatic pyrimidine π-system and the lone pair electrons of the substituent heteroatoms. The compound exhibits typical aromatic electronic properties with delocalized π-electrons distributed across the six-membered ring system. The nitrogen atoms contribute significantly to the electronic structure through their sp² hybridized lone pairs, which participate in the aromatic π-system.

Frontier molecular orbital analysis reveals important information about the compound's electronic properties and reactivity patterns. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determine the compound's ability to participate in electron donation and acceptance processes. The presence of electron-donating methoxy groups raises the energy of the Highest Occupied Molecular Orbital, making the compound more nucleophilic in character.

The orbital interactions within the molecule involve conjugation between the oxygen lone pairs of the methoxy groups and the pyrimidine π-system. This conjugation extends the delocalization of electrons beyond the core aromatic ring, creating an extended π-system that influences the compound's electronic properties. The sulfur atom in the methylthio group also contributes lone pair electrons, although these are less effectively conjugated with the aromatic system due to the poor overlap between sulfur 3p orbitals and carbon 2p orbitals.

Molecular electrostatic potential mapping provides insights into the charge distribution across the molecule and identifies regions of high and low electron density. The nitrogen atoms typically exhibit negative electrostatic potential due to their lone pair electrons, while the carbon atoms bonded to electron-withdrawing substituents show positive potential. This electrostatic potential distribution influences the compound's interactions with other molecules and its reactivity in chemical transformations.

The electronic structure calculations using Density Functional Theory methods have provided detailed information about bond orders, atomic charges, and orbital contributions. These calculations confirm the aromatic character of the pyrimidine ring and quantify the electron-donating effects of the methoxy substituents. The methylthio group shows distinct electronic characteristics compared to oxygen-containing substituents, with sulfur exhibiting lower electronegativity and different orbital interactions with the aromatic system.

特性

IUPAC Name |

4,6-dimethoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSYQIBBJXLQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)SC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372619 | |

| Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90905-46-7 | |

| Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution of 2-Chloro-4,6-dimethoxypyrimidine

One of the most efficient and widely reported methods to prepare 4,6-dimethoxy-2-methylthiopyrimidine involves nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide. This reaction proceeds smoothly under mild conditions and yields the target compound in high purity and yield.

-

- Starting material: 2-chloro-4,6-dimethoxypyrimidine

- Nucleophile: Sodium methyl mercaptide (NaSCH3)

- Solvent: Typically an inert solvent such as toluene or other aromatic hydrocarbons

- Temperature: Moderate heating around 40–60 °C

- Reaction time: Several hours (commonly 1–6 hours)

-

- Yield: Approximately 95.6%

- Purity: High, suitable for further oxidation steps without extensive purification

This method was demonstrated in studies where nucleophilic substitution was followed by standard workup and isolation procedures, confirming the efficiency of this route for industrial and laboratory synthesis.

Chlorination and Methoxylation from 4,6-Dihydroxy-2-methylthiopyrimidine

An alternative synthetic route begins with 4,6-dihydroxy-2-methylthiopyrimidine as the key raw material. This method involves:

Step 1: Superchlorination

- Reagent: Phosphorus oxychloride (POCl3)

- Conditions: Heating to 104–106 °C for 3 hours

- Product: 2-methylthio-4,6-dichloropyrimidine intermediate with high purity (~99.5%)

Step 2: Catalytic Methoxylation

- Reagents: Sodium methoxide solution in methanol

- Catalyst: Trifluoromethane sulfonic acid copper, trifluoromethane sulfonic acid tin, or quaternary ammonium salts (0.001%–0.5% by weight)

- Temperature: 40–45 °C during addition, followed by reflux for 6 hours

- Outcome: Conversion efficiency of chloropyrimidine reaches 100%

- Yield: 97.5% of this compound

-

- Workup includes aqueous extraction and toluene removal by distillation

- Final product contains minor impurities (<1%) such as methylthio-substituted pyrimidines and chlorinated derivatives

This method emphasizes safe operation and reduced sensitization risks for operators by avoiding formation of highly sensitizing impurities.

One-Pot Methoxylation and Oxidation Process

A patented industrially favorable process involves:

Step 1: Reaction of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with alkali metal methoxide

- Solvent: Inert organic solvents like toluene or benzene

- Temperature: 20–60 °C

- Result: Formation of 4,6-dimethoxy-2-(methylthio)pyrimidine

Step 2: Transfer to aqueous acidic medium and oxidation

- Oxidants: Hydrogen peroxide, often catalyzed by sodium tungstate dihydrate or similar catalysts

- pH control: Adjusted to 5–8 after oxidation using aqueous base (e.g., sodium hydroxide)

- Stirring with or without organic solvent to purify the product

-

- One-pot synthesis reduces isolation steps and waste

- High yield and purity of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (oxidized product)

- Environmentally and economically advantageous for scale-up

This approach is adaptable for producing related sulfonyl derivatives and is well-documented in patents and research literature.

| Method Description | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution on 2-chloro-4,6-dimethoxypyrimidine | 2-chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide | 40–60 °C, several hours | 95.6 | Simple, high yield, widely used |

| Chlorination and catalytic methoxylation | 4,6-dihydroxy-2-methylthiopyrimidine | POCl3, sodium methoxide, trifluoromethane sulfonic acid catalysts | 104–106 °C (chlorination), 40–45 °C (methoxylation) | 97.5 | Safe operation, avoids sensitizing impurities |

| One-pot methoxylation and oxidation | 4,6-dichloro-2-(methylthio)pyrimidine | Alkali metal methoxide, H2O2, sodium tungstate dihydrate | 20–60 °C, pH 5–8 controlled | ~95 | Industrially efficient, environmentally friendly |

The preparation of this compound is well-established through nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide and via chlorination-methoxylation of 4,6-dihydroxy-2-methylthiopyrimidine. Industrially, one-pot methoxylation followed by oxidation in controlled pH aqueous media offers a streamlined, high-yield, and environmentally sound approach. The choice of method depends on available starting materials, scale, and desired purity, with all methods supported by detailed analytical characterization and optimized reaction conditions.

化学反応の分析

Types of Reactions

4,6-Dimethoxy-2-methylthiopyrimidine undergoes various chemical reactions, including:

Oxidation: Conversion to 4,6-dimethoxy-2-methylsulfonylpyrimidine using hydrogen peroxide.

Substitution: Nucleophilic substitution reactions with different nucleophiles to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of sodium tungstate dihydrate.

Substitution: Sodium methyl mercaptide for nucleophilic substitution.

Major Products Formed

科学的研究の応用

Medicinal Chemistry

4,6-Dimethoxy-2-methylthiopyrimidine has been investigated for its potential as an active pharmaceutical ingredient. Its derivatives have shown promise in various biological activities:

- Anticancer Activity : Research indicates that compounds derived from pyrimidine structures can act as antiproliferative agents. A study developed a series of 4,6-diaryl pyrimidines targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant cytotoxic effects against cancer cell lines .

Case Study: Antiproliferative Agents

| Compound | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound derivative | EGFR/VEGFR-2 | 5.0 | Induces apoptosis via Bax/Bcl2 modulation |

Agrochemical Applications

The compound has been explored for its herbicidal properties. It serves as a building block for synthesizing herbicides that exhibit significant biological activity.

Case Study: Herbicidal Activity

| Compound | Application | Activity Level |

|---|---|---|

| This compound derivative | Herbicide formulation | High |

Research shows that pyrimidine derivatives can effectively inhibit weed growth, making them valuable in agricultural practices.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of various heterocyclic compounds. It can undergo multiple chemical transformations including oxidation and nucleophilic substitution.

Synthesis Pathways

作用機序

The mechanism of action of 4,6-Dimethoxy-2-methylthiopyrimidine involves its interaction with specific molecular targets. The compound’s methoxy and methylthio groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Pyrimidine Derivatives

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 4,6-dimethoxy-2-methylthiopyrimidine with analogous compounds:

Structural and Functional Group Variations

Thermal and Solubility Properties

- Thermal Stability : The methoxy groups in this compound contribute to its lower melting point (55–56°C) compared to dichloro analogs, which typically have higher melting points due to stronger halogen bonding .

- Solubility : Methylthio derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF), whereas sulfonyl derivatives are more soluble in water due to their polar sulfonyl group .

生物活性

4,6-Dimethoxy-2-methylthiopyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, biological activity, and relevant research findings concerning this compound.

Synthesis

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A notable method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, yielding the target compound with a high efficiency of approximately 95.6% . This efficient synthesis is crucial for enabling further biological studies and applications.

The mechanism by which pyrimidine derivatives exert their anticancer effects often involves modulation of key signaling pathways related to cell proliferation and apoptosis. For example, studies have indicated that certain compounds can act as dual inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical in cancer progression . The ability to induce apoptosis through alterations in the Bax/Bcl-2 ratio has also been observed in related compounds.

Case Studies and Experimental Data

- Cytotoxicity Testing : In a study assessing various novel pyrimidines, compounds were tested at a concentration of 10 μM against multiple cancer cell lines. The results showed that some compounds achieved over 40% growth inhibition in sensitive cell lines such as leukemia and breast cancer .

- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins. Molecular docking analyses suggest that structural features of pyrimidines may enhance binding affinity to EGFR and VEGFR-2 .

- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For instance, the presence of methoxy groups at the 4 and 6 positions has been linked to increased potency against certain cancer cell types .

Data Tables

| Compound Name | Synthesis Yield | Tested Cell Lines | % Growth Inhibition |

|---|---|---|---|

| This compound | 95.6% | NCI Cancer Cell Lines | >40% (varied by line) |

| Related Pyrimidine Derivative | TBD | MCF-7, K-562 | Specific values TBD |

Q & A

Q. What are the recommended methods for synthesizing 4,6-Dimethoxy-2-methylthiopyrimidine in a laboratory setting?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or thiomethylation of precursor pyrimidines. For example, starting with 4,6-dimethoxypyrimidine, a methylthio group can be introduced via reaction with methanethiol or methyl disulfide under basic conditions. Purification often employs recrystallization from methanol, as demonstrated in crystal growth experiments . Key steps include:

- Reagent selection: Use high-purity starting materials (e.g., Aldrich-sourced intermediates).

- Temperature control: Warm methanol solutions (20 ml) at 40–50°C for optimal solubility.

- Crystallization: Slow cooling to room temperature yields pure crystals.

Table 1: Typical Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Methanol |

| Reaction Temperature | 40–50°C |

| Cooling Rate | 0.5°C/min |

Q. What safety precautions should be taken when handling this compound?

- Methodological Answer: Although suggests no GHS hazards for related compounds, general lab safety protocols from analogous pyrimidines () should be followed:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for powder handling to avoid inhalation.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Always consult updated SDS for compound-specific hazards .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Confirm methoxy (δ 3.8–4.0 ppm) and methylthio (δ 2.5–2.7 ppm) groups.

- Mass Spectrometry: Validate molecular weight (186.23 g/mol) via ESI-MS.

- X-ray Crystallography: Resolve planar molecular geometry and C–H···N hydrogen bonding (bond angles: 120° ± 2°) .

Table 2: Key Spectroscopic Markers

| Technique | Expected Result |

|---|---|

| H NMR | Singlets for OCH and SCH |

| Melting Point | >150°C (decomposition observed) |

Advanced Research Questions

Q. How can X-ray crystallography elucidate molecular packing and hydrogen-bonding interactions?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions critical for material properties. For this compound:

- Sample Preparation: Grow crystals via slow evaporation (methanol, 20 ml) .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Analysis: Identify C–H···N bonds (2.5–2.7 Å) and layer stacking parallel to the ab plane.

Co-crystallization with 4-hydroxybenzoic acid forms R_2$$^2(8) hydrogen-bonded motifs, enhancing stability .

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility)?

- Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Systematic approaches include:

- Replicate Studies: Reproduce synthesis/purification methods from conflicting reports.

- Advanced Analytics: Use HPLC (C18 column, methanol:water = 70:30) to assess purity.

- Solubility Profiling: Test in multiple solvents (e.g., DMSO, NaOH) under controlled pH .

Cross-validate findings with computational models (e.g., COSMO-RS for solubility predictions).

Q. What considerations are crucial for co-crystallization experiments to enhance pharmaceutical properties?

- Methodological Answer: Co-crystallization with hydrogen-bond donors (e.g., 4-hydroxybenzoic acid) improves stability and bioavailability:

- Stoichiometry: Use a 1:1 molar ratio of API and coformer .

- Solvent Selection: Methanol/water mixtures promote co-crystal nucleation.

- Characterization: Confirm supramolecular interactions via PXRD and FT-IR.

Table 3: Co-crystal Design Parameters

| Parameter | Optimal Condition |

|---|---|

| Coformer pKa | ±1 unit of API pKa |

| Mixing Time | 24–48 hrs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。